Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3O and a molecular weight of 238.11 g/mol
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride, also known as 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride, is a complex compound with potential therapeutic applications. Similar imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activities against enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets, leading to changes in the function of these enzymes
Biochemical Pathways
Given the inhibitory activities of similar compounds against ache, bche, and lox , it can be inferred that this compound may affect pathways related to these enzymes. These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Result of Action
Given the inhibitory activities of similar compounds against ache, bche, and lox , it can be inferred that this compound may have potential therapeutic effects in conditions related to these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride typically involves the reaction of imidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. The reaction conditions may include the use of a strong acid, such as hydrochloric acid, to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride
Other derivatives of imidazo[1,2-a]pyridine
These compounds share structural similarities but may differ in their chemical properties and biological activities.
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Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-12-5-3-2-4-9(12)11-8;;/h2-5,7,10H,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLSUUJKFMJAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=CC=CC2=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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